molecular formula C9H11Cl2F3N2O B1376579 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1423031-64-4

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1376579
CAS No.: 1423031-64-4
M. Wt: 291.09 g/mol
InChI Key: BAYITLHZVIRZIH-UHFFFAOYSA-N
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Description

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C9H12ClF3N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with an alkoxy group.

    Oxidation Reactions: Oxidized derivatives of the compound.

    Reduction Reactions: Reduced forms of the compound, potentially altering the trifluoromethyl group.

Scientific Research Applications

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopropoxy)-5-(trifluoromethyl)pyridine hydrochloride
  • 3-Aminocoumarin derivatives
  • Imidazo[1,2-a]pyridine analogues

Uniqueness

2-(3-Aminopropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2O.ClH/c10-7-4-6(9(11,12)13)5-15-8(7)16-3-1-2-14;/h4-5H,1-3,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYITLHZVIRZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCCCN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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